methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro and fluoro-substituted phenyl ring, an amino group, and a propanoate ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The resulting amine is then reacted with methyl acrylate under basic conditions to form the desired ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Ester Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
- Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Methyl 3-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
2703781-10-4 |
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Molecular Formula |
C10H12Cl2FNO2 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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